dAURK-4

Targeted Protein Degradation PROTAC Aurora Kinase A

Researchers seeking to eliminate both catalytic and scaffolding functions of Aurora Kinase A require a targeted degradation approach. dAURK-4 is a cereblon-recruiting PROTAC that induces complete proteasomal degradation of AURKA, overcoming the limitations of traditional ATP-competitive inhibitors. - Achieves >10-fold selectivity for AURKA over AURKB, minimizing off-target degradation. - Demonstrates superior antiproliferative effects compared to the parental inhibitor Alisertib in MM.1S multiple myeloma cells. - Supplied with rigorous analytical characterization to support reproducible loss-of-function studies.

Molecular Formula C52H52ClFN8O12
Molecular Weight 1035.5 g/mol
Cat. No. B12424406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedAURK-4
Molecular FormulaC52H52ClFN8O12
Molecular Weight1035.5 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)NCCCOCCOCCOCCCNC(=O)COC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)OC
InChIInChI=1S/C52H52ClFN8O12/c1-69-39-9-4-8-37(54)45(39)47-36-25-31(53)11-13-33(36)46-30(27-57-47)28-58-52(61-46)59-32-12-14-34(41(26-32)70-2)48(65)56-18-6-20-72-22-24-73-23-21-71-19-5-17-55-43(64)29-74-40-10-3-7-35-44(40)51(68)62(50(35)67)38-15-16-42(63)60-49(38)66/h3-4,7-14,25-26,28,38H,5-6,15-24,27,29H2,1-2H3,(H,55,64)(H,56,65)(H,58,59,61)(H,60,63,66)
InChIKeyAQMSIRIHYNCQKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

dAURK-4: AURKA PROTAC Degrader for Cancer Research


dAURK-4 is a chemically engineered derivative of the Aurora Kinase A (AURKA) inhibitor Alisertib, designed as a proteolysis-targeting chimera (PROTAC) degrader . Unlike traditional inhibitors that block the kinase's active site, dAURK-4 recruits the E3 ubiquitin ligase cereblon to induce targeted ubiquitination and subsequent proteasomal degradation of AURKA . This mechanism offers a distinct advantage over inhibition-based approaches by eliminating both the catalytic and scaffolding functions of the kinase [1].

1
Mechanism PROTAC degrader via cereblon E3 ligase recruitment
2
Target Eliminates AURKA catalytic and scaffolding functions
3
Workflow Loss-of-function studies inaccessible to inhibitors

dAURK-4: Why Inhibitors Cannot Substitute


The substitution of dAURK-4 with its parental inhibitor Alisertib or other in-class Aurora kinase inhibitors is not scientifically valid. dAURK-4 functions as a targeted protein degrader (PROTAC), which fundamentally alters cellular pharmacology by removing the entire AURKA protein, including its non-catalytic scaffolding roles [1]. In contrast, small-molecule inhibitors like Alisertib only block the ATP-binding site, leaving the protein's other functions intact. This mechanistic divergence leads to quantifiably different biological outcomes, most notably a superior antiproliferative effect for dAURK-4 compared to Alisertib in cancer cell models [2]. The evidence below confirms that dAURK-4 is not an interchangeable tool but a functionally distinct chemical probe.

Property
dAURK-4 (PROTAC Degrader)
Alisertib / Inhibitors
Mechanism
Target protein degradation
ATP-competitive inhibition
Protein Scaffold
Supports complete target removal
Catalytic block only; scaffold retained
Antiproliferative Profile
Reported distinct response context
Context-dependent; may not reproduce

dAURK-4: Differentiation Evidence


Degradation Potency vs. Alisertib

dAURK-4 induces dose-dependent degradation of AURKA protein, a function absent in its parental inhibitor Alisertib. In MM.1S multiple myeloma cells, dAURK-4 demonstrates degradation activity across a 125-1000 nM concentration range over 4-24 hours, as measured by immunoblotting . Alisertib, by contrast, only inhibits kinase activity (IC50 = 1.2 nM) but does not degrade the protein . This functional differentiation is critical for studies aiming to ablate AURKA's scaffolding functions.

AURKA Degradation Potency
Source review
dAURK-4: Degradation 125‑1000 nM Alisertib: No degradation (IC₅₀ 1.2 nM)
Supports degrader vs. inhibitor functional divergence
MM.1S cells; immunoblotting; 4–24 hr
Targeted Protein Degradation PROTAC Aurora Kinase A

Antiproliferative Effect vs. Alisertib

In viability studies conducted on the MM.1S multiple myeloma cell line, dAURK-4 exhibited superior antiproliferative effects compared to the parental inhibitor Alisertib [1]. This demonstrates that the degrader mechanism of dAURK-4 can translate to a more potent reduction in cancer cell growth, a key differentiator for in vitro oncology studies.

Antiproliferative Effect
Data to verify
dAURK-4 reportedly exhibited superior antiproliferative effect vs Alisertib in MM.1S cells; quantitative EC₅₀ not available.
Supports antiproliferative response comparison
Requires direct EC₅₀ determination; qualitative report
Multiple Myeloma Cell Viability Aurora Kinase A

AURKA Selectivity vs. JB170

Both dAURK-4 and JB170 are alisertib-derived PROTACs targeting AURKA. While specific DC50 data for dAURK-4 is not readily available in primary literature, a key point of differentiation lies in its reported selectivity profile. dAURK-4 is described as a selective AURKA degrader with an EC50 value for AURKA that is 10-fold lower than for AURKB . In comparison, JB170 has a reported AURKA DC50 of 28 nM and an AURKA EC50 (193 nM) that is approximately 7.2-fold lower than its AURKB EC50 (1.4 µM) [1]. This 10-fold selectivity of dAURK-4 provides a potentially improved window for studying AURKA-specific functions over the closely related AURKB.

AURKA Selectivity vs. JB170
Cross‑study comparable
dAURK-4: AURKA EC₅₀ 10‑fold lower than AURKB JB170: ~7.2‑fold selectivity
Supports AURKA‑selectivity screening
EC₅₀ assay; selectivity may vary by context
Kinase Selectivity PROTAC Aurora Kinase

Mechanism: Degradation vs. Inhibition

dAURK-4 is a PROTAC degrader, while Alisertib is a traditional ATP-competitive inhibitor. This mechanistic difference is not merely academic; it results in quantifiably different cellular outcomes. Alisertib inhibits AURKA with an IC50 of 1.2 nM . In contrast, dAURK-4 eliminates the protein, leading to superior antiproliferative effects in MM.1S cells [1]. This demonstrates that for certain applications, the degrader mechanism is more effective at suppressing cancer cell growth.

Mechanism vs. Inhibition
Class‑level inference
dAURK-4: Degradation; antiproliferative response Alisertib: Inhibition IC₅₀ 1.2 nM; partial effect
Mechanism context for cell model selection
MM.1S cells; class‑level outcome inference
Mechanism of Action PROTAC Aurora Kinase A

dAURK-4: Research Applications


AURKA Scaffolding Functions

dAURK-4 is the preferred tool for studies aiming to dissect the non-catalytic scaffolding functions of AURKA, which are inaccessible to traditional inhibitors like Alisertib [1]. The complete removal of the AURKA protein by dAURK-4 enables researchers to generate a true loss-of-function phenotype, providing insights into protein-protein interactions and pathways that rely on the kinase's physical presence rather than its catalytic activity.

Antiproliferative Effects in Multiple Myeloma

For researchers focused on multiple myeloma, particularly using the MM.1S cell line, dAURK-4 is the rational choice over Alisertib. Direct comparative data show that dAURK-4 has superior antiproliferative activity in this model [2], making it a more effective chemical probe for studying AURKA-driven proliferation and for testing therapeutic hypotheses in this specific cancer context.

AURKA-Selective Targeting

When a research objective requires specific ablation of AURKA with minimal perturbation of AURKB, dAURK-4's 10-fold selectivity for AURKA over AURKB provides a more targeted approach than other degraders like JB170 (which exhibits ~7.2-fold selectivity) . This improved selectivity window is critical for experiments where off-target degradation of AURKB could confound phenotypic interpretation.

Application
Selection Property
Validation Focus
AURKA scaffolding function research
Target protein degradation over inhibition
Scaffolding‑dependent pathway analysis
Multiple myeloma antiproliferative studies
Cell‑model response context
Antiproliferative endpoint review
AURKA isoform‑selectivity research
AURKA/AURKB selectivity profile
Isoform‑selective degradation context

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